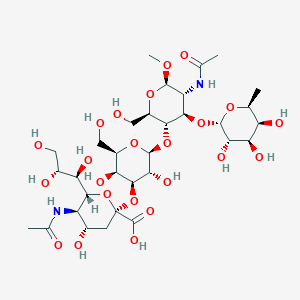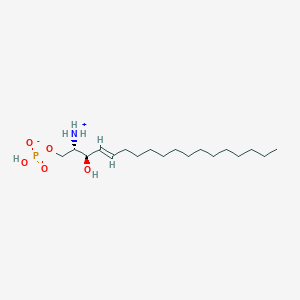
Tris(4-aminophenyl)amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tris(4-aminophenyl)amine and its derivatives often involves novel methodologies that contribute to the field of organic synthesis. For instance, the synthesis of tris(4-cyanophenyl)amine, a related compound, demonstrated a unique self-assembly process, starting from 4-fluorocyanobenzene without any amine reagent, suggesting a novel pathway for synthesizing related compounds with strong fluorescence properties (Patra, Anthony, & Radhakrishnan, 2007). Another efficient synthesis approach for tris(4-formylphenyl)amine highlighted a two-flask synthesis from triphenylamine, offering higher yields and a more practical method than previous procedures (Mallegol, Gmouh, Meziane, Blanchard‐Desce, & Mongin, 2005).
Molecular Structure Analysis
The molecular structure of tris(4-aminophenyl)amine and its derivatives is crucial for understanding their reactivity and properties. Studies often employ computational and spectroscopic methods to investigate these molecules. For example, the structural analysis of tris{4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-41-aminobiphenyl}amine via NMR, IR, MS, and elemental analysis provides insights into its potential applications and reactivity patterns (Veettil & Haridas, 2010).
Chemical Reactions and Properties
Tris(4-aminophenyl)amine and its derivatives exhibit a range of chemical reactions and properties, making them suitable for various applications. For instance, the study on tris(4-bromophenyl)aminium hexachloridoantimonate ('Magic Blue') highlights its strong oxidizing properties with low inner-sphere reorganization, suggesting its utility in oxidation reactions (Quiroz-Guzmán & Brown, 2010).
Physical Properties Analysis
The physical properties of tris(4-aminophenyl)amine derivatives, such as fluorescence and thermal stability, are of significant interest. The synthesis of tris(4-cyanophenyl)amine revealed its strong blue fluorescence in solution, nano/microcrystals, and solid states, attributed to energy levels from intermolecular interactions, showing potential for practical utility in light-emitting devices (Patra, Anthony, & Radhakrishnan, 2007).
Chemical Properties Analysis
The chemical properties of tris(4-aminophenyl)amine derivatives, such as redox activity and anion binding capabilities, are extensively studied. For example, a coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine ligand showed redox activity, indicating its potential for developing multifunctional frameworks (Hua, Turner, & D’Alessandro, 2013).
Applications De Recherche Scientifique
Organic Dye Removal
- Scientific Field : Environmental Science and Engineering .
- Application Summary : Tris(4-aminophenyl)amine-based polyimide (TP) is used in combination with graphitic carbon nitride (CN) to form TPCN composites. These composites are used for the adsorption and degradation of harmful organic molecules in aqueous wastewater streams .
- Methods of Application : The TPCN composites are characterized via UV−vis diffuse reflectance spectra (DRS) and photoluminescence (PL), which showed improved charge separation, slow recombination of electron−hole pairs, and enhanced light absorption . The composites are then used for the adsorption and photodegradation of rhodamine B .
- Results : The composite material showed high activity (99% degradation under visible light in 40 minutes), indicating the favorable interaction of both components .
Optoelectronic Devices
- Scientific Field : Materials Science and Electronics .
- Application Summary : Tris [4- (diethylamino)phenyl] amine (TDAPA) is investigated for its potential use in optoelectronic devices such as metal–organic semiconductor diodes .
- Methods of Application : The physical characteristics of TDAPA, such as potential energy surface scan, optimized structure, vibrational spectra, electronic band structure, molecular electrostatic potential surface, optical and optoelectronic behaviors, are investigated for different solvents and techniques .
- Results : The TDAPA exhibits a normal dispersion behavior in the visible region. It is found to be suitable for optoelectronic devices and applications due to its appropriate properties .
CO2 Uptake and Energy Storage
- Scientific Field : Materials Science and Environmental Engineering .
- Application Summary : Tris(4-aminophenyl)amine is used in the synthesis of two-dimensional hexagonally ordered covalent organic frameworks (COFs)—TPA-COFs and TPT-COFs—for CO2 uptake and energy storage .
- Methods of Application : The COFs are synthesized through one-pot polycondensations of tris(4-aminophenyl)amine with triarylaldehydes featuring different degrees of planarity, symmetry, and nitrogen content . The COFs are then characterized for their physical properties .
- Results : The synthesized COFs exhibited high crystallinity, large BET surface areas (up to 1747 m²/g), excellent thermal stability, and pore size distributions from 1.80 to 2.55 nm . They displayed excellent CO2 uptake efficiencies of up to 65.65 and 92.38 mg/g at 298 and 273 K, respectively .
Nonlinear Optical Properties
- Scientific Field : Optics and Photonics .
- Application Summary : Tris(4-aminophenyl)amine is used as a fluorescent trifunctional highly symmetric probe, showing remarkably high nonlinear optical properties .
- Methods of Application : The nonlinear optical properties of Tris(4-aminophenyl)amine are investigated using various techniques .
- Results : Tris(4-aminophenyl)amine exhibits high nonlinear optical properties, making it suitable for applications in optics and photonics .
Organic Industrial Pollutant Removal
- Scientific Field : Environmental Science and Engineering .
- Application Summary : Tris(4-aminophenyl)amine-based polyimide (TP) is combined with graphitic carbon nitride (CN) to form TPCN composites. These composites are used for the adsorption and degradation of harmful organic molecules in aqueous wastewater streams .
- Methods of Application : The TPCN composites are characterized via UV−vis diffuse reflectance spectra (DRS) and photoluminescence (PL), which showed improved charge separation, slow recombination of electron−hole pairs, and enhanced light absorption . The composites are then used for the adsorption and photodegradation of rhodamine B .
- Results : The composite material showed high activity (99% degradation under visible light in 40 minutes), indicating the favorable interaction of both components .
Synthesis of Polyimide
- Scientific Field : Polymer Science and Engineering .
- Application Summary : Tris(4-aminophenyl)amine is used in the synthesis of polyimide .
- Methods of Application : The aromatic triamine monomer TAPA is obtained by reducing TNPA using hydrazine monohydrate catalyzed by Pd/C . The aromatic triamine monomer is pure enough for polymerization with the commercial aromatic .
- Results : The synthesized polyimide exhibits significant adsorption properties .
Safety And Hazards
Propriétés
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLFYGIUTYKKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064074 | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-aminophenyl)amine | |
CAS RN |
5981-09-9 | |
| Record name | N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5981-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005981099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-bis(4-aminophenyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
![N-[S-(2-Pyridylthio)cysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide](/img/structure/B13862.png)










